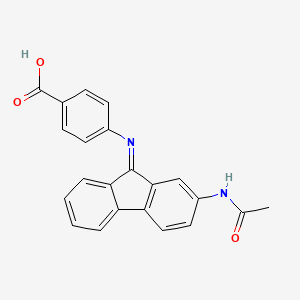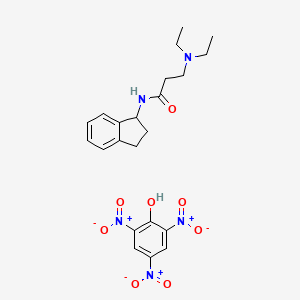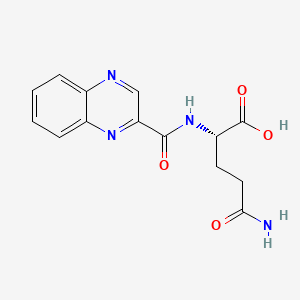
2-Chloroethyl 3,4-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 3,4-dichlorobenzenesulfonate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its molecular structure, which includes a chloroethyl group attached to a 3,4-dichlorobenzenesulfonate moiety. This compound is often used in research and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,4-dichlorobenzenesulfonate typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfinates or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethyl derivatives such as ethylamines or ethylthiols.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include sulfinates or sulfides.
Aplicaciones Científicas De Investigación
2-Chloroethyl 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research on its potential as an anticancer agent due to its ability to alkylate DNA.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 3,4-dichlorobenzenesulfonate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, proteins, and enzymes, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl 4-nitrobenzenesulfonate
- 2-Chloroethyl 2,4-dichlorobenzenesulfonate
- 2-Chloroethyl 3,5-dichlorobenzenesulfonate
Uniqueness
2-Chloroethyl 3,4-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly effective in certain applications, such as enzyme inhibition and DNA alkylation, compared to its analogs .
Propiedades
Número CAS |
5409-78-9 |
|---|---|
Fórmula molecular |
C8H7Cl3O3S |
Peso molecular |
289.6 g/mol |
Nombre IUPAC |
2-chloroethyl 3,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C8H7Cl3O3S/c9-3-4-14-15(12,13)6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
Clave InChI |
MPIPDBAJZFPTNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)OCCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
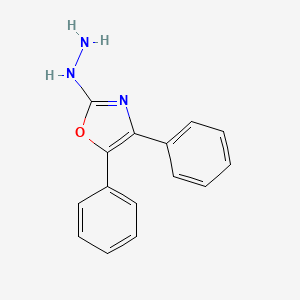


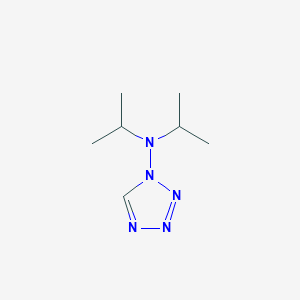
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
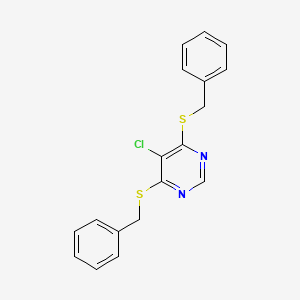
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
